[4]-Gingerdiol 3,5-diacetate
Description
Contextualization of Zingiber officinale as a Source of Bioactive Phytochemicals
The rhizome of Zingiber officinale Roscoe, commonly known as ginger, is utilized globally as a spice and has a long history of use in traditional medicine systems. nih.govresearchgate.netacademicjournals.org Scientific investigations into ginger have revealed it to be a rich reservoir of bioactive phytochemicals. bohrium.commdpi.com These compounds are responsible for its characteristic flavor, aroma, and reputed health benefits. academicjournals.orgtandfonline.com The primary classes of active constituents include phenolic compounds, terpenes, polysaccharides, and organic acids. bohrium.commdpi.com Among the phenolics, gingerols, shogaols, and paradols are the most studied, while terpenes such as β-bisabolene, α-curcumene, and zingiberene (B123854) are principal components of its essential oil. nih.govmdpi.com The complex mixture of these compounds contributes to the diverse biological activities attributed to ginger extracts, including antioxidant and anti-inflammatory effects. bohrium.comresearchgate.net
Overview of Diarylheptanoids and Gingerol-Related Compounds in Phytochemistry
Within the vast array of phytochemicals in ginger, diarylheptanoids and gingerol-related compounds are two of the most significant classes of phenolic substances. nih.govresearchgate.net Diarylheptanoids are characterized by a structural backbone consisting of two aromatic rings linked by a seven-carbon chain. nih.gov They are a structurally diverse group found in various plant families, with ginger being a prominent natural source. nih.gov
Gingerols, including the most abundant wikipedia.org-gingerol, are responsible for the pungent taste of fresh ginger. wikipedia.orgrsc.org These compounds, along with their derivatives like shogaols (formed during dehydration/heating) and gingerdiols (reduction products), are central to the phytochemical profile of ginger. nih.govmdpi.com Research has shown that these groups of compounds possess a range of biological activities. nih.govarccjournals.com The study of their biosynthesis, such as through the "stilbenoid, diarylheptanoid and gingerol biosynthesis" pathway, is crucial for understanding the generation of these active molecules within the plant. d-nb.info
Specific Research Focus onbohrium.com-Gingerdiol 3,5-Diacetate within the Gingerdiol (B3348109) Class
The gingerdiols represent a subclass of gingerol-related compounds. Among these is the specific molecule bohrium.com-Gingerdiol 3,5-diacetate. This compound is a diacetate ester derivative of bohrium.com-gingerdiol and has been identified as a minor constituent in ginger. nih.govmdpi.com It belongs to the class of organic compounds known as methoxyphenols. hmdb.ca While major compounds like wikipedia.org-gingerol are more abundant, the presence of acetylated derivatives such as bohrium.com-Gingerdiol 3,5-diacetate adds to the chemical complexity of ginger rhizomes. nih.govrjptonline.org Its chemical identity has been established through various analytical methods in phytochemical studies. nih.govchemspider.com
Table 1: Chemical Identity of bohrium.com-Gingerdiol 3,5-diacetate
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | [6-acetyloxy-8-(4-hydroxy-3-methoxyphenyl)octan-4-yl] acetate (B1210297) | nih.gov |
| Molecular Formula | C₁₉H₂₈O₆ | nih.gov |
| Molecular Weight | 352.4 g/mol | nih.gov |
| CAS Number | 53254-50-5 | nih.govchemspider.com |
| Synonyms | Diacetoxy-4-gingerdiol, 1-(4-Hydroxy-3-methoxyphenyl)octane-3,5-diyl diacetate | nih.govchemspider.com |
Scope and Objectives of the Research Outline
This article provides a focused scientific overview of the chemical compound bohrium.com-Gingerdiol 3,5-diacetate. The objective is to situate this specific molecule within the broader phytochemical context of its source, Zingiber officinale. The discussion is structured to first establish the role of ginger as a source of bioactive compounds, then to detail the major classes of diarylheptanoids and gingerol-related compounds to which it belongs. The core of the article hones in on bohrium.com-Gingerdiol 3,5-diacetate itself, presenting its chemical identity and highlighting the scientific importance of studying such minor constituents.
**Table 2: Key Phytochemical Classes in *Zingiber officinale***
| Phytochemical Class | Description | Examples |
|---|---|---|
| Gingerols | The major pungent principles in fresh ginger, characterized by a β-hydroxy keto functional group. nih.govarccjournals.com | wikipedia.org-Gingerol, mdpi.com-Gingerol, arccjournals.com-Gingerol nih.gov |
| Shogaols | Dehydration products of gingerols, typically found in dried or heat-treated ginger. nih.gov | wikipedia.org-Shogaol, arccjournals.com-Shogaol researchgate.net |
| Diarylheptanoids | A class of compounds with a 1,7-diarylheptane skeleton, known for structural diversity and various bioactivities. nih.govd-nb.info | Curcumin, (3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-ol d-nb.infohaui.edu.vn |
| Gingerdiols | Reduction products of gingerols, existing as various stereoisomers. | (3S,5S)- wikipedia.org-Gingerdiol, (3R,5S)- wikipedia.org-Gingerdiol researchgate.net |
| Gingerdiol Acetates | Acetylated derivatives of gingerdiols. researchgate.net | bohrium.com-Gingerdiol 3,5-diacetate, wikipedia.org-Gingerdiol 3,5-diacetate nih.govrjptonline.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[6-acetyloxy-8-(4-hydroxy-3-methoxyphenyl)octan-4-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-5-6-16(24-13(2)20)12-17(25-14(3)21)9-7-15-8-10-18(22)19(11-15)23-4/h8,10-11,16-17,22H,5-7,9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBPDZJRJKZQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181941 | |
| Record name | 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53254-50-5 | |
| Record name | 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53254-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4]-Gingerdiol 3,5-diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthetic Pathways Of 1 Gingerdiol 3,5 Diacetate
Identification and Distribution in Zingiber Species
thegoodscentscompany.com-Gingerdiol 3,5-diacetate has been identified as a constituent of ginger, specifically within the rhizomes. thegoodscentscompany.comnih.gov Its presence is influenced by the specific variety of ginger, processing methods, and even fermentation, which can alter the chemical profile of the plant material.
Research has confirmed the presence of thegoodscentscompany.com-Gingerdiol 3,5-diacetate in specific varieties of Zingiber officinale, notably Red Ginger (Zingiber officinale Linn. var. rubrum). mdpi.commdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis of n-hexane extracts from red ginger has successfully identified this compound.
One study on red ginger kombucha fermentation detected thegoodscentscompany.com-Gingerdiol 3,5-diacetate in both unfermented and fermented samples. mdpi.com In the unfermented n-hexane fraction, it was present as a minor compound. After a 12-day fermentation period, thegoodscentscompany.com-Gingerdiol 3,5-diacetate was again identified among the minor phenolic compounds. mdpi.com Another study analyzing different preparations of ginger also noted that "Red ginger" contains a significant amount of nih.gov-gingerdiol 3,5-diacetate, a closely related isomer, suggesting that acetylated gingerdiols are characteristic of this variety. researchgate.net
Interactive Table 1: Detection of thegoodscentscompany.com-Gingerdiol 3,5-diacetate in Red Ginger Extracts
| Sample | Detection Status | Compound Class | Analytical Method |
|---|---|---|---|
| Unfermented Red Ginger (n-hexane fraction) | Detected (Minor Compound) | Phenolic | GC-MS |
This table summarizes findings from a study on red ginger fermentation, highlighting the consistent presence of the compound. mdpi.com
The abundance of thegoodscentscompany.com-Gingerdiol 3,5-diacetate is relatively low when compared to the major pungent compounds in ginger, such as the gingerols and their dehydrated counterparts, the shogaols. mdpi.comresearchgate.net In fresh ginger, nih.gov-gingerol is the most abundant of these compounds, while processing and drying increase the concentration of shogaols. mdpi.comnih.gov
In an analysis of unfermented red ginger, the major compounds were identified as 4-(3-hydroxy-2-methoxyphenyl) butan-2-one (46.21%) and nih.gov-shogaol (18.62%), while thegoodscentscompany.com-gingerdiol 3,5-diacetate was a minor constituent. mdpi.com Similarly, a study of various ginger extracts showed that compounds like nih.gov-gingerol and nih.gov-shogaol are the main constituents, whereas gingerdiols and their acetates are present in smaller quantities. researchgate.net For instance, in "Red ginger" extract, the combined amount of nih.gov-gingerdiol 3,5-diacetate was measured at 1.41 mg/g, while nih.gov-shogaol was present at 1.70 mg/g and mdpi.com-shogaol at 2.40 mg/g in other varieties like "Shokyo". researchgate.net
Interactive Table 2: Comparative Abundance of Selected Compounds in Ginger Varieties (mg/g of dry weight)
| Compound | "Shokyo" | "Kankyo" | "Red ginger" | "White ginger" |
|---|---|---|---|---|
| nih.gov-Gingerol | 10.33 | 1.83 | 6.51 | 11.23 |
| nih.gov-Shogaol | 1.70 | 0.81 | 0.49 | 1.34 |
| mdpi.com-Shogaol | 2.40 | 0.08 | 0.04 | 1.48 |
| nih.gov-Gingerdiol 3,5-diacetate | 0.08 | 0.02 | 1.41 | 0.04 |
This table, adapted from research findings, illustrates the relative concentrations of major ginger compounds compared to an acetylated gingerdiol (B3348109) isomer across different ginger preparations. researchgate.net
Detection and Relative Abundance in Zingiber officinale Varieties (e.g., Red Ginger)
Elucidation of Gingerdiol Biosynthesis
The formation of thegoodscentscompany.com-Gingerdiol 3,5-diacetate is a multi-step process that begins with the fundamental pathways for secondary metabolite production in plants and proceeds through specific enzymatic modifications.
The biosynthetic journey to gingerdiols and their derivatives originates from primary metabolism, specifically through the shikimate and aromatic amino acid pathways. mdpi.com The amino acid phenylalanine serves as the primary precursor. mdpi.comresearchgate.net
The process is initiated by the "phenylpropanoid biosynthesis" pathway (KEGG pathway ko00940). researchgate.net The first key enzyme, Phenylalanine ammonia-lyase (PAL), converts phenylalanine into cinnamic acid. mdpi.comresearchgate.net A series of subsequent enzymatic reactions involving hydroxylases (e.g., C4H), ligases (e.g., 4CL), and transferases further modify this structure, leading to intermediates like p-coumaroyl-CoA and feruloyl-CoA. mdpi.comnih.gov These activated intermediates are the building blocks for a wide range of specialized metabolites, including the diarylheptanoids and gingerols, which are central to ginger's biochemistry. frontiersin.orgresearchgate.net
Gingerdiols are recognized as direct metabolites of their corresponding gingerols. frontiersin.orgnih.gov The structural transformation involves the reduction of the β-hydroxy ketone group present in the gingerol molecule. researchgate.netmdpi.com For example, studies have shown that mdpi.com-gingerol is metabolized into two major isomeric mdpi.com-gingerdiols (M1 and M2). nih.govacs.org
This conversion is an enzymatic reduction reaction. In laboratory settings, this reduction can be mimicked chemically using sodium borohydride (B1222165) (NaBH₄) to reduce the ketone at the C-3 position of the gingerol side chain, yielding the corresponding gingerdiols. mdpi.comnih.gov In vivo, this suggests the action of one or more alcohol dehydrogenases or related reductase enzymes that catalyze this specific biotransformation, converting the ketone into a secondary alcohol and thus forming the diol structure. researchgate.netnih.gov
The final step in the formation of thegoodscentscompany.com-Gingerdiol 3,5-diacetate is acetylation. This process involves the transfer of acetyl groups, typically from acetyl-coenzyme A (Acetyl-CoA), to the hydroxyl groups on the gingerdiol molecule. wikipedia.org In the case of thegoodscentscompany.com-Gingerdiol 3,5-diacetate, this occurs at the hydroxyl groups at positions C-3 and C-5 of the octanediol backbone. nih.gov
Acetylation is a common post-translational modification in biological systems, catalyzed by a class of enzymes known as acetyltransferases (HATs in the context of histones, but the principle is general). wikipedia.orgcellsignal.com This modification can alter a molecule's stability, solubility, and biological activity. frontiersin.org While the specific acetyltransferase enzyme responsible for acetylating gingerdiols in Zingiber officinale has not been definitively identified, the presence of various acetylated derivatives, such as acetoxy-4-, -6-, -8-, or -10-gingerol and the diacetates of gingerdiols, confirms that an active acetylation mechanism is part of the biosynthetic cascade in ginger. frontiersin.org This enzymatic step completes the synthesis of thegoodscentscompany.com-Gingerdiol 3,5-diacetate from its gingerdiol precursor.
Chemical Synthesis and Derivatization Strategies For 1 Gingerdiol 3,5 Diacetate
Synthesis ofrsc.org-Gingerdiol (Parent Compound)
The creation of the foundational rsc.org-Gingerdiol molecule requires sophisticated organic synthesis techniques to construct its specific carbon framework with the desired stereochemistry.
Stereoselective Approaches to Gingerdiol (B3348109) Production
The synthesis of gingerdiols, including rsc.org-Gingerdiol, often employs stereoselective methods to control the three-dimensional arrangement of atoms, which is critical for the molecule's biological activity. Researchers have developed various strategies to achieve the desired stereoisomers.
One notable approach involves an iterative proline-catalyzed α-aminoxylation of an aldehyde. researchgate.net This method allows for the construction of the molecule with high enantiopurity. researchgate.net Other stereoselective methods that have been successfully used include Keck allylation and epoxide opening, which are polar transformations that help establish the correct stereocenters. researchgate.netnih.gov
A simple and efficient stereoselective synthesis of (+)- smolecule.com-gingerdiol, a related compound, starts from vanillin (B372448) and utilizes key steps such as Mouroka allylation, diastereoselective iodine-induced electrophilic cyclization, and the ring-opening of an epoxide. eurjchem.comscilit.com Such strategies highlight the importance of controlling stereochemistry during the synthesis of these complex natural products. eurjchem.comscilit.comeurjchem.com
Multi-step Synthetic Sequences for Densely Functionalized Carbon Frameworks
The construction of the carbon skeleton of gingerdiols is a complex task due to the presence of multiple functional groups. Multi-step synthetic sequences are designed to build the carbon framework while strategically introducing hydroxyl groups and other functionalities. libretexts.orglibretexts.orgyoutube.com
These sequences often begin with simpler, commercially available starting materials. eurjchem.comscilit.comgoogle.com For instance, the synthesis of (+)- smolecule.com-gingerdiol has been accomplished starting from vanillin. eurjchem.comscilit.com The process can involve a series of reactions, including aldol (B89426) condensations, reductions, and alkylations to extend the carbon chain and introduce the necessary functional groups. google.com
A retrosynthetic analysis, which involves mentally breaking down the target molecule into simpler precursors, is a key tool in designing these multi-step syntheses. researchgate.netyoutube.com This approach helps in identifying practical and efficient reaction pathways. For example, a synthesis of gingerdiol was designed using a cis-selective decarboxylative cross-coupling (dDCC) reaction, which significantly simplified the process to just seven steps. researchgate.netnih.gov
Acetylation Procedures for the Formation of 3,5-Diacetate Analogues
Once the parent gingerdiol is synthesized, the final step is the acetylation of the hydroxyl groups at the 3 and 5 positions to yield the diacetate derivative.
Reaction Conditions Employing Acetic Anhydride (B1165640) and Bases
The acetylation of alcohols is a fundamental and widely used transformation in organic chemistry. A common and effective method for this conversion involves the use of acetic anhydride in the presence of a base. sci-hub.sedoubtnut.com Pyridine is a frequently used base for this purpose. sci-hub.seaccoya.com
The reaction typically involves treating the gingerdiol with acetic anhydride and a base like pyridine. sci-hub.se This combination facilitates the esterification of the hydroxyl groups to form the corresponding acetates. In some cases, a catalyst may be employed to enhance the reaction rate and yield. For example, iodine has been reported as a mild and efficient catalyst for the acetylation of alcohols with acetic anhydride.
The general reaction for the acetylation of an alcohol (R-OH) with acetic anhydride is as follows: R-OH + (CH₃CO)₂O → R-OCOCH₃ + CH₃COOH
| Reagent/Catalyst | Role | Common Examples |
| Acetylating Agent | Source of the acetyl group | Acetic Anhydride |
| Base | Activates the alcohol and neutralizes the acetic acid byproduct | Pyridine, 4-Dimethylaminopyridine (DMAP) |
| Catalyst | Increases the reaction rate | Iodine, Cobalt(II) chloride |
Optimization of Reaction Yield and Selectivity
Optimizing the yield and selectivity of the acetylation reaction is crucial for efficient synthesis. This involves carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. cabidigitallibrary.orguga.edunih.gov
For instance, the reaction can be carried out at room temperature or heated to increase the rate. The choice of base can also influence the outcome, with stronger bases like 4-Dimethylaminopyridine (DMAP) sometimes offering higher efficiency. The goal is to achieve complete acetylation of the desired hydroxyl groups without causing unwanted side reactions.
Response surface methodology (RSM) is a statistical technique that can be used to optimize reaction conditions by systematically varying multiple factors simultaneously to find the combination that gives the best yield. cabidigitallibrary.orguga.edunih.gov
Scalability Considerations for Research and Potential Industrial Production
For a synthetic route to be practical for research and potentially for industrial production, it must be scalable. This means that the synthesis can be performed on a larger scale without significant loss of yield or purity. dntb.gov.uagoogle.com
Key considerations for scalability include:
Cost and availability of starting materials: Using readily available and inexpensive starting materials is crucial for large-scale synthesis. google.com
Simplicity of the procedure: Reactions that are easy to set up and run are more amenable to scaling up. google.com
Ease of purification: The ability to easily purify the product at each stage is critical. google.com
Safety and environmental impact: The reagents and solvents used should be as safe and environmentally friendly as possible. acs.org
For the acetylation step, the use of excess acetic anhydride and subsequent distillation for reuse can be an effective strategy for large-scale production, reducing waste and cost. google.com
Rational Design and Synthesis offrontiersin.org-Gingerdiol 3,5-Diacetate Derivatives
The rational design of derivatives of frontiersin.org-Gingerdiol 3,5-diacetate is a key strategy to explore and optimize its potential biological activities. This involves systematic structural modifications to understand how different parts of the molecule contribute to its interactions with biological targets.
Structural Modifications for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of more potent and selective therapeutic agents. For frontiersin.org-Gingerdiol 3,5-diacetate, SAR investigations would logically focus on three main regions of the molecule: the aromatic ring, the diacetate-bearing alkyl chain, and the terminal alkyl group.
Aromatic Ring Modifications: The 4-hydroxy-3-methoxyphenyl group is a common motif in many bioactive natural products. Modifications to this ring can significantly impact activity. Key modifications could include:
Alteration of Substituents: The phenolic hydroxyl and methoxy (B1213986) groups can be altered. For instance, the synthesis of analogues with a free phenol, a methyl ether, or other alkyl ethers at the 4-position, and the removal or repositioning of the methoxy group at the 3-position can be explored.
Ring Substitution Patterns: The synthesis of isomers with different substitution patterns on the benzene (B151609) ring could reveal the importance of the relative positions of the hydroxyl and methoxy groups for biological activity.
Replacement of the Phenyl Ring: The entire phenyl ring could be replaced with other aromatic or heteroaromatic systems to investigate the role of the aromatic core.
Chain Length Variation: The synthesis of homologues with shorter or longer alkyl chains between the aromatic ring and the diol system can provide insights into the optimal length for interaction with a specific biological target. Studies on gingerol derivatives have shown that the length of the alkyl side chain significantly influences their biological activities, such as anti-inflammatory effects. frontiersin.orgnih.gov For example, u-szeged.hu-gingerol showed the highest inhibitory activity on COX-2 compared to other gingerols with different chain lengths. frontiersin.orgnih.gov
Introduction of Unsaturation: Introducing double or triple bonds into the alkyl chain can alter its rigidity and electronic properties, which may affect biological activity. Research on shogaols, which have an α,β-unsaturated ketone, suggests that this motif can be crucial for certain biological effects. digitellinc.com
Diacetate Group Modifications: The acetate (B1210297) esters at the 3- and 5-positions are key features of the target molecule.
Ester Variation: Replacing the acetate groups with other ester functionalities (e.g., propionate, butyrate) or with other functional groups like ethers or amides would help to understand the role of the ester groups in binding and activity.
Stereochemistry of the Diol: The stereochemistry at the C-3 and C-5 positions is likely to be crucial for biological activity. The synthesis of different stereoisomers of frontiersin.org-gingerdiol and their subsequent diacetylation would be essential for comprehensive SAR studies. The reduction of the corresponding gingerol often leads to a mixture of diastereomeric diols, which can be separated to provide access to different stereoisomers. u-szeged.hu
A general synthetic approach to frontiersin.org-gingerol, the precursor to frontiersin.org-gingerdiol, involves a Claisen-Schmidt condensation between vanillin and a suitable ketone, followed by reduction. nih.gov The resulting frontiersin.org-gingerol can then be reduced to frontiersin.org-gingerdiol, which is subsequently acetylated to yield frontiersin.org-Gingerdiol 3,5-diacetate.
Table 1: Proposed Structural Modifications of frontiersin.org-Gingerdiol 3,5-Diacetate for SAR Studies
| Molecular Region | Proposed Modification | Rationale for Modification |
| Aromatic Ring | Vary substituents (OH, OMe) | Investigate the role of hydrogen bonding and electronic effects. |
| Isomeric substitution patterns | Determine the importance of substituent positions. | |
| Replace phenyl with heterocycles | Explore the impact of the aromatic core on activity. | |
| Alkyl Chain | Vary chain length | Optimize lipophilicity and fit to the binding site. |
| Introduce unsaturation | Alter conformational rigidity and electronic properties. | |
| Diacetate Groups | Vary ester groups | Probe the importance of the ester functionality for binding. |
| Modify stereochemistry | Determine the optimal 3D arrangement for activity. |
Preparation of Oxygen and Nitrogen-Containing Heterocyclic Analogues
The incorporation of heterocyclic rings into the structure of a bioactive molecule is a common strategy to enhance its pharmacological properties. For frontiersin.org-Gingerdiol 3,5-diacetate, the synthesis of oxygen and nitrogen-containing heterocyclic analogues could lead to novel compounds with improved activity, selectivity, or pharmacokinetic profiles. These heterocycles can be constructed by chemical modification of the gingerdione (B193553) precursor.
Synthesis of Nitrogen-Containing Heterocyclic Analogues:
A versatile precursor for the synthesis of heterocyclic analogues is the corresponding gingerdione. frontiersin.org-Gingerdione can be prepared by oxidation of frontiersin.org-gingerol. From frontiersin.org-gingerdione, various nitrogen-containing heterocycles can be synthesized.
Pyrazole (B372694) Derivatives: The reaction of a 1,3-dione system, such as that in gingerdiones, with hydrazine (B178648) hydrate (B1144303) can yield pyrazole derivatives. u-szeged.hunih.gov For instance, the reaction of dehydrogingerdione with hydrazine monohydrate in the presence of an acid catalyst can lead to the formation of a pyrazole ring. nih.gov This approach can be adapted to frontiersin.org-gingerdione to synthesize the corresponding pyrazole analogue. The general reaction involves the condensation of the diketone with hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring. researchgate.netmdpi.com
Other Nitrogen Heterocycles: The chemical literature describes numerous methods for the synthesis of nitrogen-containing heterocycles from various starting materials, which could be adapted for the derivatization of gingerol-like structures. ijrpr.comkit.edu
Synthesis of Oxygen-Containing Heterocyclic Analogues:
Oxazine (B8389632) Derivatives: The reaction of dehydrogingerdione with hydroxylamine (B1172632) hydrochloride can lead to the formation of oxazine derivatives. nih.gov This reaction provides a route to incorporate a six-membered oxygen- and nitrogen-containing heterocycle into the gingerol scaffold. The synthesis of 1,3-oxazine derivatives can also be achieved through multi-component reactions involving aldehydes, primary amines, and phenols. ijrpr.com
Furan and Other Oxygen Heterocycles: While not directly synthesized from the gingerdione precursor in the cited literature, general methods for the synthesis of oxygen-containing heterocycles like furans from 1,4-dicarbonyl compounds could potentially be applied to modified gingerol derivatives. pku.edu.cn
Table 2: Examples of Heterocyclic Analogues Derived from Ginger-Related Compounds
| Heterocycle Type | Precursor | Key Reagents | Reference |
| Pyrazole | Dehydrogingerdione | Hydrazine monohydrate, HCl | nih.gov |
| Oxazine | Dehydrogingerdione | Hydroxylamine hydrochloride, Pyridine | nih.gov |
The synthesis of these heterocyclic derivatives significantly expands the chemical space around frontiersin.org-Gingerdiol 3,5-diacetate, providing a rich library of compounds for biological screening and further optimization.
Advanced Analytical Methodologies for Characterization and Quantification Of 1 Gingerdiol 3,5 Diacetate
Chromatographic Techniques
Chromatographic techniques are fundamental in separating mdpi.com-Gingerdiol 3,5-diacetate from the intricate matrix of ginger extracts. These methods provide the necessary resolution to isolate the compound for subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While gingerols themselves can be thermally labile, derivatization or careful temperature programming allows for their analysis, along with their derivatives like mdpi.com-Gingerdiol 3,5-diacetate.
In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, enabling its identification. For mdpi.com-Gingerdiol 3,5-diacetate, characteristic fragment ions would be used for its qualitative identification. nih.gov Quantitative analysis is achieved by comparing the peak area of the compound to that of a known standard.
Research has shown that GC-MS can identify numerous gingerol derivatives in ginger extracts. researchgate.net For instance, a study identified mdpi.com-Gingerdiol 3,5-diacetate as a minor compound in the n-hexane extract of unfermented red ginger. mdpi.comresearchgate.net Another analysis of an ethanolic ginger extract also reported the presence of semanticscholar.org-Gingerdiol 3,5-diacetate. rjptonline.org However, the thermal degradation of some ginger compounds during GC-MS analysis is a noted limitation, which has led to the preference for liquid chromatography-based methods for many gingerol-related compounds. nih.gov
Table 1: GC-MS Data for mdpi.com-Gingerdiol 3,5-diacetate
| Parameter | Value |
| NIST Number | 413123 |
| Top Peak (m/z) | 137 |
| Second Highest Peak (m/z) | 43 |
| Third Highest Peak (m/z) | 189 |
Data sourced from PubChem CID 5318274. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of ginger compounds due to its ability to separate non-volatile and thermally sensitive molecules at ambient temperatures. nih.gov When coupled with advanced detectors like a Photodiode Array (PDA) or an Electrochemical Array Detector (ECD), HPLC provides both qualitative and quantitative data with high sensitivity and selectivity.
An HPLC-PDA system allows for the acquisition of UV-Vis spectra for each eluting peak, which aids in compound identification and purity assessment. tandfonline.com The selection of an appropriate wavelength, often around 280 nm for gingerols and their derivatives, enhances the selectivity of the detection. semanticscholar.org HPLC-PDA methods have been successfully developed for the fingerprint analysis and quality control of ginger, capable of separating numerous gingerol-related compounds. tandfonline.com
Electrochemical array detection offers exceptional sensitivity for the quantification of electroactive compounds like gingerols. nih.gov This method has been shown to be significantly more sensitive than traditional UV detection for major ginger components. nih.gov While specific applications for mdpi.com-Gingerdiol 3,5-diacetate are not detailed, the methodology is well-suited for the analysis of gingerol derivatives.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement in analytical sensitivity and speed. The use of smaller particle sizes in UHPLC columns allows for faster separations and higher resolution compared to conventional HPLC. researchgate.netnih.gov When coupled with a tandem mass spectrometer, this technique provides highly selective and sensitive quantification through methods like Selected Reaction Monitoring (SRM). nih.gov
UHPLC-MS/MS methods have been developed for the rapid quantification of major gingerols and shogaols, achieving low limits of detection (LOD) in the picogram range. researchgate.netnih.gov The optimization of ionization polarity and mobile phase modifiers can further enhance sensitivity, with positive ion mode often showing greater sensitivity for gingerols and their derivatives. researchgate.netnih.govsemanticscholar.org This high sensitivity makes UHPLC-MS/MS ideal for profiling low-abundance compounds like mdpi.com-Gingerdiol 3,5-diacetate in complex matrices.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Electrochemical Array Detection, Photodiode Array)
Spectroscopic and Spectrometric Characterization
While chromatography separates the components of a mixture, spectroscopy and spectrometry are essential for the definitive structural elucidation and confirmation of their identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of chemical structures. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within a molecule.
The structures of numerous gingerol derivatives have been confirmed using NMR spectroscopy. mdpi.comznaturforsch.com For the structural elucidation of a novel compound like mdpi.com-Gingerdiol 3,5-diacetate, chemists would rely on the chemical shifts (δ), coupling constants (J), and correlation signals in the various NMR spectra to piece together its molecular framework. The HMBC experiment, for instance, is crucial for establishing long-range correlations between protons and carbons, which helps to connect different parts of the molecule. znaturforsch.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of ions, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, which is a critical piece of information for its identification.
HRMS, often coupled with liquid chromatography (LC-HRMS), has been instrumental in characterizing the complex profile of ginger rhizomes. mdpi.com In the analysis of gingerol derivatives, HRMS is used to determine the accurate mass of the parent ion and its fragment ions. The fragmentation pattern provides structural information that complements the data from other techniques. For diacetylated gingerdiols, such as mdpi.com-Gingerdiol 3,5-diacetate, characteristic fragmentation pathways would be expected, including the loss of acetic acid moieties and water molecules. mdpi.comnih.gov The identification of diacetoxy-4-gingerdiol has been reported using UPLC-HRMS, noting its sodium adduct [M+Na]⁺. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Optimization of Sample Preparation and Extraction Protocols
The initial and most critical stage in the analysis of cabidigitallibrary.org-Gingerdiol 3,5-diacetate from botanical sources is the sample preparation and extraction. The goal is to efficiently isolate the target analyte from the complex matrix while minimizing degradation and co-extraction of interfering substances.
Solvent Selection and Extraction Methods from Botanical Sources
The choice of solvent and extraction technique is paramount for the successful isolation of gingerols and their derivatives. The polarity of the solvent plays a crucial role, and a range of organic solvents have been explored for their efficacy.
Solvent Selection:
The polarity of the extraction solvent significantly influences the yield of gingerol-related compounds. mdpi.com Due to the phenolic nature of these compounds, polar solvents are generally favored. Studies have shown that hydroalcoholic solutions, such as ethanol-water mixtures, are highly effective. researchgate.netqascf.com For instance, a 70% ethanol (B145695) concentration has been identified as optimal in some microwave-assisted extraction (MAE) protocols. rsc.org The addition of water to ethanol can enhance the extraction process due to its dielectric properties, which facilitates microwave heating. mdpi.com Other solvents like methanol (B129727), ethyl acetate (B1210297), and acetone (B3395972) have also been utilized, with methanol showing good results in some studies. qascf.comrsc.org The selection is often a balance between extraction efficiency and the potential for co-extracting interfering compounds. For example, while ethanol is selective for gingerols, hexane (B92381) has been shown to be more effective for the recovery of shogaols. rsc.org
Extraction Methods:
Both conventional and modern extraction techniques are employed for isolating compounds from ginger.
Conventional Methods: Techniques like maceration, Soxhlet extraction, and heat reflux are traditional methods. rsc.org Maceration involves soaking the plant material in a solvent for an extended period. qascf.com While simple, these methods often require large volumes of organic solvents and can be time-consuming. rsc.org High temperatures used in methods like heat reflux can also lead to the degradation of thermally sensitive compounds like gingerols. rsc.org
Advanced Methods: To overcome the limitations of conventional techniques, several advanced "green" extraction methods have been developed. These include:
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction with reduced solvent consumption. researchgate.netrsc.org Optimized MAE methods have demonstrated high efficiency in extracting gingerols. mdpi.com
Ultrasound-Assisted Extraction (UAE): Also known as sonication, this method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to increased extraction yields. cabidigitallibrary.org Cold ultrasound-assisted extraction has been shown to produce extracts with higher levels of gingerols. cabidigitallibrary.org
Supercritical Fluid Extraction (SFE): This technique often uses supercritical carbon dioxide (CO2) as a solvent. SFE is advantageous as CO2 is non-toxic and can be easily removed from the extract. researchgate.netrsc.org Studies have shown that SFE can yield high-purity extracts. rsc.org
Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures to increase extraction efficiency. rsc.org
The choice of extraction method often depends on the specific research goals, available instrumentation, and desired purity of the extract.
Table 1: Comparison of Extraction Methods for Gingerol-Related Compounds
| Extraction Method | Advantages | Disadvantages |
|---|---|---|
| Maceration | Simple, low cost. rsc.org | Time-consuming, large solvent volume, lower yield. rsc.org |
| Soxhlet Extraction | Continuous extraction, efficient for some compounds. | High energy and solvent consumption, potential for thermal degradation. rsc.org |
| Microwave-Assisted Extraction (MAE) | Fast, reduced solvent use, high efficiency. mdpi.comrsc.org | Requires careful optimization to avoid thermal degradation. rsc.org |
| Ultrasound-Assisted Extraction (UAE) | Efficient at lower temperatures, preserves heat-sensitive compounds. cabidigitallibrary.orgipb.pt | Equipment cost. |
| Supercritical Fluid Extraction (SFE) | Environmentally friendly (uses CO2), high selectivity. researchgate.netrsc.org | High initial investment cost. |
| Pressurized Liquid Extraction (PLE) | Fast, efficient, automated. rsc.org | High pressure and temperature can degrade some compounds. cabidigitallibrary.org |
Derivatization Techniques for Enhanced Analytical Performance (e.g., Oximation, Silylation)
For analysis by gas chromatography (GC), which often requires volatile and thermally stable analytes, derivatization is a crucial step for non-volatile compounds like cabidigitallibrary.org-Gingerdiol 3,5-diacetate. Derivatization modifies the chemical structure of the analyte to improve its chromatographic behavior and detection sensitivity.
Oximation: This process involves the reaction of the carbonyl group in a molecule with an oximating agent, such as methoxyamine hydrochloride. mdpi.commdpi.com This is often the first step in a two-step derivatization procedure for GC-MS analysis of complex extracts containing compounds with ketone or aldehyde functionalities. mdpi.com The resulting oxime is more volatile and less prone to degradation at the high temperatures used in GC.
Silylation: Following oximation, silylation is commonly performed. mdpi.commdpi.com This involves replacing active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. iium.edu.my Silylation increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. oup.com This two-step derivatization of oximation followed by silylation is a common sample preparation strategy for the GC-MS based metabolic profiling of ginger. mdpi.com
Derivatization can significantly improve peak shape, resolution, and sensitivity, enabling the accurate quantification of gingerol derivatives that would otherwise be difficult to analyze by GC. mdpi.com
Methodological Challenges and Solutions in Gingerdiol (B3348109) Analysis
The analysis of cabidigitallibrary.org-Gingerdiol 3,5-diacetate is not without its challenges. The inherent instability of the compound and the complexity of the sample matrix require careful consideration and the implementation of robust analytical solutions.
Stability Considerations During Analysis
The stability of gingerols and their derivatives is a significant concern throughout the analytical process. These compounds are susceptible to degradation under various conditions, which can lead to inaccurate quantification.
Thermal Degradation: Gingerols are known to be thermally labile and can dehydrate to form the corresponding shogaols at elevated temperatures. researchgate.netrsc.org This is a critical consideration during extraction methods that employ heat, as well as in the high-temperature environment of a GC inlet. nih.gov To mitigate this, lower temperature extraction methods like cold UAE are preferred for preserving gingerols. cabidigitallibrary.org For GC analysis, derivatization to more stable forms is essential.
pH Sensitivity: The stability of gingerols is also pH-dependent. Studies have shown that 6-gingerol (B72531) exhibits maximum stability in a slightly acidic environment, around pH 4. researchgate.netresearchgate.net In alkaline conditions, degradation is more pronounced. researchgate.netlawdata.com.tw Therefore, controlling the pH of the extraction and analytical solutions is crucial for preventing degradation and ensuring the integrity of the analyte. lawdata.com.tw
Storage: Proper storage of extracts is also important. Research suggests that ginger extracts stored at 4°C or room temperature for several months showed no significant degradation of 6-gingerol and 8-gingerol. researchgate.net
Table 2: Factors Affecting the Stability of Gingerol-Related Compounds
| Factor | Effect on Stability | Recommended Practices |
|---|---|---|
| Temperature | High temperatures cause dehydration of gingerols to shogaols. researchgate.netrsc.org | Use low-temperature extraction methods; derivatize for GC analysis. cabidigitallibrary.orgnih.gov |
| pH | More stable in acidic conditions (pH 4); degradation in alkaline media. researchgate.netlawdata.com.tw | Buffer solutions to maintain an optimal pH of around 4-5. lawdata.com.tw |
| Light | Potential for photodegradation, though less studied than temperature and pH. | Store samples and extracts in amber vials or protected from light. |
| Storage Time | Can be stable for months at 4°C or room temperature. researchgate.net | Analyze samples promptly or store under appropriate refrigerated or frozen conditions. |
Addressing Co-elution and Sensitivity Limitations in Complex Matrices
Ginger extracts are complex mixtures containing numerous structurally similar compounds. This complexity can lead to analytical challenges such as co-elution and insufficient sensitivity, particularly when analyzing minor components.
Co-elution: The presence of multiple gingerol and shogaol homologues, as well as other related compounds, can result in overlapping peaks in chromatographic separations (co-elution). nih.gov This makes accurate identification and quantification difficult. To address this, high-resolution chromatographic techniques are necessary.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with C18 columns is the most common method for separating gingerols. nih.govpjps.pk Optimization of the mobile phase, often a gradient of acetonitrile (B52724) and water with an acidic modifier like acetic acid, is crucial for achieving good resolution. pjps.pkfrontiersin.org
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC, making it well-suited for resolving complex mixtures. mdpi.comacs.org
Sensitivity Limitations: Detecting and quantifying low-abundance compounds like cabidigitallibrary.org-Gingerdiol 3,5-diacetate requires highly sensitive detection methods.
Mass Spectrometry (MS): Coupling HPLC or UHPLC with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity. nih.gov The use of techniques like selected reaction monitoring (SRM) allows for the highly specific and sensitive quantification of target analytes even in complex matrices. nih.gov Time-of-flight mass spectrometry (TOF-MS) offers high mass accuracy, aiding in the confident identification of compounds. acs.org
Electrochemical Detection (ECD): For compounds that are electrochemically active, such as the phenolic gingerols, HPLC with electrochemical array detection can offer exceptional sensitivity, with limits of detection in the picogram range. nih.gov
Matrix Effects: The co-extracted compounds from the ginger matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. This "matrix effect" can significantly impact the accuracy of quantification. To minimize matrix effects, several strategies can be employed:
Sample Dilution: Diluting the extract can reduce the concentration of interfering matrix components.
Effective Clean-up: Using techniques like solid-phase extraction (SPE) can help remove a significant portion of the interfering matrix components prior to analysis. chromatographyonline.com
Use of Internal Standards: The use of a stable isotope-labeled internal standard that behaves similarly to the analyte can compensate for matrix effects.
By carefully optimizing each stage of the analytical process, from extraction and derivatization to chromatographic separation and detection, the challenges associated with the analysis of cabidigitallibrary.org-Gingerdiol 3,5-diacetate in complex botanical matrices can be effectively addressed, leading to reliable and accurate scientific data.
Mechanistic Investigations of Biological Activities Of 1 Gingerdiol 3,5 Diacetate in Vitro Models
Exploration of Molecular Targets and Signaling Pathways
The specific molecular targets and signaling pathways directly modulated by biocrick.com-Gingerdiol 3,5-diacetate are not yet extensively characterized in the scientific literature. Current research provides limited, though indicative, data suggesting potential areas for future investigation.
A metabolomics study analyzing differences in inflammatory proteomes between East African and Western European populations identified a statistical association between the presence of biocrick.com-Gingerdiol 3,5-diacetate and levels of Monocyte Chemoattractant Protein-2 (MCP-2). biorxiv.org This finding suggests a possible interaction with chemokine signaling pathways, which are crucial for recruiting immune cells to sites of inflammation. biorxiv.org However, this correlational data does not establish a direct causative link, and dedicated in vitro studies are required to confirm if MCP-2 or its receptors are direct molecular targets of biocrick.com-Gingerdiol 3,5-diacetate. While signaling pathways such as NF-κB and MAPKs are known to be modulated by other ginger compounds, direct evidence for such activity by biocrick.com-Gingerdiol 3,5-diacetate is currently lacking. frontiersin.orgfrontiersin.org
Elucidation of Anti-inflammatory Mechanisms
The anti-inflammatory potential of ginger and its various constituents is well-documented, though research focusing specifically on biocrick.com-Gingerdiol 3,5-diacetate is still in its early stages.
Modulation of Pro-inflammatory Cytokine Expression and Release
Direct evidence detailing the modulation of a wide range of pro-inflammatory cytokines by biocrick.com-Gingerdiol 3,5-diacetate is limited. However, a human metabolomics study has linked the compound with Monocyte Chemoattractant Protein-2 (MCP-2), a key chemokine involved in inflammation. biorxiv.org The study observed a significant positive association between biocrick.com-Gingerdiol 3,5-diacetate and MCP-2 levels, although the precise nature and context of this relationship require further mechanistic exploration. biorxiv.org While related compounds such as researchgate.net-Gingerdiol 3,5-diacetate have been reported to inhibit pro-inflammatory cytokines, similar in vitro studies on the biocrick.com- analogue are needed to confirm this activity. smolecule.comnih.gov
Table 1: Correlational Data of biocrick.com-Gingerdiol 3,5-diacetate and Inflammatory Marker
| Compound | Associated Marker | Observed Relationship | Study Type | Source |
|---|---|---|---|---|
| biocrick.com-Gingerdiol 3,5-diacetate | Monocyte Chemoattractant Protein-2 (MCP-2) | Positive Association | Human Metabolomics Study | biorxiv.org |
Inhibition of Inflammatory Enzyme Activity (e.g., COX, NF-κB pathways)
As of now, there is a lack of direct scientific evidence from in vitro models that demonstrates the ability of biocrick.com-Gingerdiol 3,5-diacetate to inhibit key inflammatory enzymes like cyclooxygenases (COX) or to directly modulate the nuclear factor-kappa B (NF-κB) signaling pathway. While some vendor information alludes to NF-κB inhibitory action, this is not substantiated by peer-reviewed research. biocrick.com The anti-inflammatory effects of other ginger constituents are often attributed to the inhibition of these pathways, highlighting a clear area for future research into the specific mechanisms of biocrick.com-Gingerdiol 3,5-diacetate. frontiersin.orgfrontiersin.org
Investigation of Antioxidant Properties and Redox Regulation
The antioxidant capacity of biocrick.com-Gingerdiol 3,5-diacetate is one of its more clearly reported biological activities.
Direct Free Radical Scavenging Capabilities
Research has confirmed that biocrick.com-Gingerdiol 3,5-diacetate possesses antioxidant properties. mdpi.comresearchgate.net It has been identified as one of the minor phenolic compounds in red ginger extracts, which have proven antioxidant capabilities. mdpi.comresearchgate.net Studies on red ginger kombucha, in which biocrick.com-Gingerdiol 3,5-diacetate was detected, demonstrated significant free radical scavenging activity, indicating its potential to neutralize these reactive molecules directly. mdpi.com The phenolic structure of the compound likely contributes to its ability to donate hydrogen atoms or electrons to stabilize free radicals. mdpi.com
Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2 Pathway)
Currently, there are no scientific studies demonstrating that biocrick.com-Gingerdiol 3,5-diacetate can activate endogenous antioxidant defense systems, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical regulator of cellular resistance to oxidative stress, and its activation leads to the expression of numerous protective enzymes. While other principal constituents of ginger, notably 6-shogaol (B1671286), have been identified as potent activators of the Nrf2 pathway, this specific mechanism has not yet been investigated or confirmed for biocrick.com-Gingerdiol 3,5-diacetate. nih.govacs.org
Assessment of Antimicrobial Potentials
smolecule.com-Gingerdiol 3,5-diacetate has been identified as a constituent in various ginger extracts that demonstrate antimicrobial properties. While studies often evaluate the entire extract rather than isolated compounds, the presence of gingerdiols is associated with antibacterial activity. mdpi.comresearchgate.net
Table 1: Identification of Gingerdiol (B3348109) Diacetates in Antimicrobial Extracts
| Extract Source | Compound Identified | Type of Antimicrobial Activity Observed (for the entire extract) | Reference |
| Methanolic Extract of Zingiber officinale | ijpbs.com-Gingerdiol 3,5-diacetate | Antibacterial | ijpbs.com |
| Fermented Red Ginger (Zingiber officinale var. rubrum) Kombucha | smolecule.com-Gingerdiol 3,5-diacetate | Antibacterial | mdpi.com |
Studies on Anticancer Properties in Cellular Models
The anticancer activities of many ginger-derived compounds, such as ijpbs.com-shogaol and researchgate.net-shogaol, are well-documented, showing they can inhibit the growth of cancer cells and trigger apoptosis, or programmed cell death. google.comnih.gov These compounds often exert their effects through pathways involving the generation of reactive oxygen species (ROS) and the activation of caspases, which are key enzymes in the apoptotic process. nih.gov
While direct in vitro studies focusing exclusively on the effects of smolecule.com-Gingerdiol 3,5-diacetate on cancer cell proliferation and apoptosis are limited in the reviewed scientific literature, related compounds offer insights. For example, ijpbs.com-Gingerdiol 3,5-diacetate has been generally reported to possess antitumor properties. smolecule.com However, detailed mechanistic studies on its specific impact on cell viability and apoptosis induction in cancer cell lines are not as prevalent as for other major ginger constituents.
While direct studies on gene expression changes induced by smolecule.com-Gingerdiol 3,5-diacetate are scarce, molecular docking studies have provided insights into its potential interactions with proteins relevant to cancer. One such study identified ijpbs.com-Gingerdiol 3,5-diacetate as a compound that can interact with the active site of aldo-keto reductase family 1 member C3 (AKR1C3), also known as protein 1S2A. researchgate.net
AKR1C3 is a significant enzyme in cancer research as it is involved in the synthesis of androgens and can contribute to the development of resistance to chemotherapy in cancers like prostate cancer. researchgate.net The in silico analysis demonstrated that ijpbs.com-Gingerdiol 3,5-diacetate can form hydrogen bonds with key amino acid residues (Gln-222) within the active site of the AKR1C3 protein. researchgate.net This interaction suggests a potential mechanism by which the compound could inhibit the enzyme's function, thereby influencing pathways related to tumor growth and therapeutic resistance.
Table 2: Molecular Docking Interaction of ijpbs.com-Gingerdiol 3,5-diacetate with Cancer-Related Protein Target
| Compound | Protein Target | PDB ID | Key Interacting Residue | Potential Implication | Reference |
| ijpbs.com-Gingerdiol 3,5-diacetate | Aldo-keto reductase 1C3 (AKR1C3) | 1S2A | Gln-222 (via hydrogen bond) | Inhibition of an enzyme linked to chemotherapy resistance and cancer cell growth. | researchgate.net |
Effects on Cancer Cell Proliferation and Apoptosis Induction
Other Investigated Biological Activities
Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that plays a crucial role in regulating energy metabolism and thermogenesis (heat production). Research into the thermogenic properties of ginger has identified several gingerol-related compounds that can stimulate PGC-1α activity. researchgate.netresearchgate.net
Studies have shown that the length of the alkyl side chain in these compounds is a more critical factor for PGC-1α activation than the functional groups at other positions. researchgate.net Specifically, google.com-gingerdiols 3,5-diacetate was identified as a potent activator of PGC-1α. researchgate.netresearchgate.net In contrast, major ginger constituents with shorter side chains, like ijpbs.com-gingerol and ijpbs.com-shogaol, did not exhibit significant PGC-1α activity. researchgate.net This suggests that gingerdiol diacetates with longer alkyl chains, such as the google.com- variant, are key contributors to the thermogenic effects of ginger by activating PGC-1α. researchgate.netresearchgate.net
Table 3: PGC-1α Activity of Selected Gingerol-Related Compounds
| Compound | Alkyl Chain Length | PGC-1α Activity | Reference |
| ijpbs.com-Gingerol | 6 carbons | Not significant | researchgate.net |
| ijpbs.com-Shogaol | 6 carbons | Not significant | researchgate.net |
| google.com-Gingerol | 10 carbons | Significant | researchgate.netresearchgate.net |
| google.com-Shogaol | 10 carbons | Significant | researchgate.netresearchgate.net |
| google.com-Gingerdiols 3,5-diacetate | 10 carbons | Significant | researchgate.netresearchgate.net |
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose, which is then absorbed into the bloodstream. nih.gov The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, as it can delay carbohydrate digestion and lower post-meal blood glucose levels. nih.govmdpi.com
Various natural products, including compounds from the Zingiberaceae family, have been investigated for their potential to inhibit alpha-glucosidase. mdpi.com While some ginger extracts and their constituents are known to have antidiabetic properties, specific in vitro studies assessing the direct inhibitory effect of smolecule.com-Gingerdiol 3,5-diacetate on alpha-glucosidase activity are not prominently featured in the available scientific literature. mdpi.com
Influence on Platelet Aggregation in In Vitro Systems
Mechanistic investigations using in vitro models have shed light on the antiplatelet properties of various ginger-derived compounds. Studies focusing on the arachidonic acid (AA) pathway, a critical route for platelet activation, have demonstrated that certain ginger constituents can significantly inhibit this process. The mechanism often involves the attenuation of cyclooxygenase-1 (COX-1) and thromboxane (B8750289) synthase enzymatic activity. nih.gov
Research has shown that gingerol compounds and their derivatives can be more potent anti-platelet agents than aspirin (B1665792) under specific laboratory conditions. nih.gov For instance, compounds like rsc.org-gingerol and rsc.org-shogaol have exhibited notable antiplatelet activities. nih.gov The inhibitory action is linked to the suppression of the COX-1/thromboxane (Tx) synthase pathway. nih.gov
The chemical structure of these compounds plays a crucial role in their biological activity. For example, some studies suggest that a carbonyl functional group may contribute to potent anti-platelet activity and inhibition of COX-1. clinicaltrials.gov The antiplatelet effects of ginger compounds are often evaluated by their ability to inhibit platelet aggregation induced by various agonists such as arachidonic acid, collagen, and adenosine (B11128) diphosphate (B83284) (ADP). plos.orgmdpi.com
While numerous studies have focused on major ginger constituents like gingerols and shogaols, the specific compound clinicaltrials.gov-Gingerdiol 3,5-diacetate has been identified within ginger extracts, though detailed in vitro studies on its specific antiplatelet activity are less common in the available literature. nih.govresearchgate.net However, broader research on gingerol derivatives provides a basis for understanding how structurally related compounds behave. For example, various synthetic and natural derivatives of 6-gingerol (B72531) have been shown to inhibit AA-induced platelet aggregation, with some demonstrating IC50 values in the low micromolar range, indicating high potency. thieme-connect.commdpi.com
Table 1: Inhibitory Effects of Selected Ginger Compounds on Arachidonic Acid (AA)-Induced Platelet Aggregation
| Compound | IC50 (µM) | Reference |
|---|---|---|
| rsc.org-Gingerol | 3 to 7 | nih.gov |
| rsc.org-Shogaol | 3 to 7 | nih.gov |
| rsc.org-Paradol | 3 to 7 | nih.gov |
| Aspirin (for comparison) | 20 ± 11 | nih.gov |
| 6-Shogaol | ~2-4 | mdpi.com |
| 6-Gingerol | Weaker than derivatives | mdpi.com |
Structure Activity Relationship Sar Studies Of 1 Gingerdiol 3,5 Diacetate and Its Analogues
Impact of Alkyl Chain Length on Biological Efficacy and Selectivity
The length of the unbranched alkyl chain in gingerdiol (B3348109) and its analogues is a critical determinant of their biological efficacy and selectivity. mdpi.com Variations in chain length can significantly influence the lipophilicity of the compounds, which in turn affects their ability to cross cell membranes and interact with molecular targets. mdpi.com
Research has shown that for certain biological activities, an optimal alkyl chain length exists. For instance, in the context of anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), frontiersin.org-gingerol, which has a ten-carbon alkyl chain, demonstrated the highest inhibitory activity compared to its counterparts with shorter or longer chains. nih.gov This suggests that a 14-carbon length lipophilic alkyl side chain might be optimal for COX-2 inhibition. nih.gov Conversely, for antimicrobial activity, gingerols with shorter alkyl side chains have been found to be more effective. mdpi.com
The influence of alkyl chain length extends to other biological activities as well. Studies on the antioxidant properties of gingerol-related compounds revealed that extending the alkyl chain from six to twelve carbons enhanced their anti-haemolysis activity, although it reduced their ability to inhibit DNA strand breakage. researchgate.net Furthermore, in terms of metabolic stability, the rate of hydrogenation of gingerols in human liver microsomes was found to increase with the length of their alkyl chains, suggesting that longer-chain analogues are metabolized more efficiently. rsc.org
The following table summarizes the impact of alkyl chain length on various biological activities of gingerol and its analogues.
| Biological Activity | Effect of Increasing Alkyl Chain Length | Optimal Chain Length (if identified) | Reference(s) |
| Anti-inflammatory (COX-2 inhibition) | Increased activity up to a certain point, then decreased | 14 carbons (including the phenyl group) | nih.gov |
| Antimicrobial | Decreased activity | Shorter chains more effective | mdpi.com |
| Antioxidant (Anti-haemolysis) | Enhanced activity | - | researchgate.net |
| Antioxidant (DNA protection) | Reduced activity | - | researchgate.net |
| Metabolism (Hydrogenation) | Increased rate of metabolism | - | rsc.org |
| Wound Healing | Increased activity (correlated with lipophilicity) | - | nih.gov |
| Anticancer (Cytotoxicity) | Increased potential (correlated with lipophilicity) | - | mdpi.com |
Role of Acetyl Groups in Modulating Compound Bioactivity and Potency
The presence and position of acetyl groups are significant modulators of the bioactivity and potency of gingerdiol derivatives. Acetylation, the process of adding an acetyl group, can alter the polarity, solubility, and binding characteristics of a compound, thereby influencing its pharmacological profile.
In the case of researchgate.net-Gingerdiol 3,5-diacetate, the two acetyl groups at positions 3 and 5 of the side chain are key features. These groups can affect how the molecule interacts with biological targets. For instance, studies on gingerol derivatives have shown that acetylation can enhance certain biological activities. The acetylation of sciopen.com-gingerol to its corresponding acetylated derivative was found to significantly increase its phytotoxic activity. mdpi.com
The presence of acetoxy groups on the side chain is considered a structural feature responsible for many of the pharmacological activities of ginger components, including antioxidant, anti-inflammatory, and anticancer effects. researchgate.net Molecular docking studies have also highlighted the importance of acetyl groups in the binding of gingerdiol derivatives to specific enzymes. For example, diacetoxy-6-gingerdiol was identified as a top docked compound for acetylcholinesterase, suggesting a strong binding affinity. tandfonline.com
The table below illustrates the effect of acetylation on the biological activity of gingerol derivatives.
| Parent Compound | Acetylated Derivative | Biological Activity | Effect of Acetylation | Reference(s) |
| sciopen.com-Gingerol | Acetylated sciopen.com-gingerol | Phytotoxicity | Increased activity | mdpi.com |
| Gingerol | Diacetoxy-6-gingerdiol | Acetylcholinesterase Inhibition | Strong binding affinity | tandfonline.com |
Influence of Stereochemistry on Biological Responses
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of gingerdiols. mdpi.cominnovareacademics.in Since biological systems, such as enzymes and receptors, are themselves chiral, they can exhibit a high degree of stereoselectivity when interacting with chiral molecules like gingerdiols.
Gingerdiols possess chiral centers, leading to the existence of different stereoisomers. These isomers, while having the same chemical formula and connectivity, can differ significantly in their biological effects. For example, a study on the metabolites of frontiersin.org-gingerol identified two major diastereomers of frontiersin.org-gingerdiol: (3S,5S)- frontiersin.org-gingerdiol and (3R,5S)- frontiersin.org-gingerdiol. It was observed that the (3S,5S) isomer had slightly higher activity in inducing erythropoiesis than the (3R,5S) isomer, indicating that stereochemistry influences biological efficacy. nih.gov
This stereochemical influence is not limited to hematopoietic effects. Research on gingerol analogues has emphasized the importance of stereochemistry in their activity against Pseudomonas aeruginosa. The (R)-8-gingerol and its C1–C2 unsaturated analogue were found to be more promising in inhibiting biofilm formation than the naturally occurring (S)-8-gingerol. nih.gov This highlights that the specific spatial arrangement of functional groups is critical for effective interaction with the target.
The following table provides examples of how stereochemistry influences the biological activity of gingerdiol and its analogues.
| Compound | Stereoisomers | Biological Activity | Observation | Reference(s) |
| frontiersin.org-Gingerdiol | (3S,5S)- frontiersin.org-gingerdiol vs. (3R,5S)- frontiersin.org-gingerdiol | Induction of erythropoiesis | (3S,5S) isomer showed slightly higher activity | nih.gov |
| 8-Gingerol | (R)-8-gingerol vs. (S)-8-gingerol | Inhibition of P. aeruginosa biofilm formation | (R) isomer was more active | nih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.
For gingerol and its analogues, QSAR studies have been employed to elucidate the relationship between their structural properties and various biological activities. Lipophilicity, a measure of a compound's ability to dissolve in fats and oils, is a key parameter often used in QSAR models for ginger-derived compounds. nih.gov It has been shown that the cytotoxicity of gingerols is related to their lipophilicity, as increased lipophilicity may enhance their permeability across cancer cell membranes. mdpi.com This suggests that gingerols with longer unbranched alkyl side chains, which are more lipophilic, may have greater anticancer potential. mdpi.com
QSAR models have also been used to study the wound-healing properties of ginger compounds. A study investigating the lipophilicity and wound healing activity of selected ginger compounds found that the wound healing property was directly dependent on lipophilicity, with more lipophilic compounds showing higher activity. nih.gov These models can help in the design of new gingerol analogues with improved therapeutic properties.
Computational Chemistry Approaches: Molecular Docking and Dynamics Simulations for Receptor Interactions
Computational chemistry methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between small molecules like researchgate.net-Gingerdiol 3,5-diacetate and their biological targets at the molecular level. dovepress.com These techniques provide insights into the binding modes, affinities, and stability of ligand-receptor complexes, which can guide the design of more potent and selective drugs.
Molecular docking studies have been widely used to predict the binding of gingerol analogues to various protein targets. researchgate.net For example, docking simulations have shown that gingerols can interact with cyclooxygenase (COX) enzymes with significant binding energy, which is consistent with their known anti-inflammatory activity. preprints.org These studies can also help to identify the key amino acid residues in the active site of the target that are involved in the interaction. For instance, molecular docking of gingerol analogues with mushroom tyrosinase revealed common molecular interactions with Ala323, Met280, and Asn260 residues. grafiati.comjcsp.org.pk
Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interaction over time. These simulations can be used to assess the stability of the docked complex and to study the conformational changes that may occur upon ligand binding. sciopen.com For example, molecular docking and dynamics simulations of 6-gingerol (B72531) and 6-shogaol (B1671286) with the human estrogen receptor alpha (ERα) were used to evaluate their binding affinity and the stability of the resulting complexes. researchgate.net These computational approaches are invaluable for understanding the molecular basis of the biological activities of gingerdiol derivatives and for the rational design of new therapeutic agents. fabad.org.trresearchgate.net
Fluorine-Containing Isosteres in SAR Studies
The introduction of fluorine atoms or fluorine-containing groups into a molecule can have a profound impact on its physicochemical and biological properties. Fluorine is a bioisostere of hydrogen, meaning it has a similar size but different electronic properties. This can lead to changes in a molecule's lipophilicity, metabolic stability, and binding affinity to its target.
In the context of gingerol and its analogues, the use of fluorine-containing isosteres is an emerging area of research. jefferson.edu By strategically replacing hydrogen atoms with fluorine, medicinal chemists can fine-tune the properties of these compounds to enhance their therapeutic potential. For example, the synthesis of fluorinated analogues of gingerol could lead to compounds with improved metabolic stability, as the carbon-fluorine bond is stronger than the carbon-hydrogen bond and less susceptible to enzymatic cleavage. medscape.com
Furthermore, the high electronegativity of fluorine can alter the electronic distribution within the molecule, which can lead to stronger interactions with the target protein. jst.go.jp The development of fluorinated gingerdiol derivatives is a promising strategy for creating new analogues with enhanced biological activity and improved pharmacokinetic profiles. jefferson.edu
Comparative Analysis of Bioactivity across Different Gingerdiol Derivatives
A comparative analysis of the bioactivity across different gingerdiol derivatives reveals the subtle yet significant impact of structural modifications on their pharmacological effects. mdpi.com Gingerdiols are part of a larger family of gingerol analogues that also includes gingerols, shogaols, zingerone, and paradols. mdpi.com While these compounds share a common structural backbone, differences in their functional groups and side chains lead to a diverse range of biological activities.
For instance, sciopen.com-shogaol, which is a dehydration product of sciopen.com-gingerol, has been shown to be more potent than sciopen.com-gingerol in several antioxidant and anti-inflammatory assays. researchgate.net This is attributed to the presence of an α,β-unsaturated ketone moiety in shogaols, which is absent in gingerols. mdpi.com
Within the gingerdiol class itself, variations in the length of the alkyl chain and the presence of acetyl groups can lead to differences in bioactivity. As discussed in previous sections, longer alkyl chains can enhance lipophilicity and affect activities like COX-2 inhibition and cytotoxicity. mdpi.comnih.gov The acetylation of hydroxyl groups can also modulate the potency and selectivity of these compounds. mdpi.com
A comprehensive understanding of the SAR of gingerdiol derivatives requires a comparative analysis of their activities in various biological assays. This allows for the identification of the key structural features that are responsible for specific pharmacological effects and provides a rational basis for the design of new analogues with improved therapeutic properties. acs.org
The following table presents a comparative overview of the bioactivity of different gingerol derivatives.
| Compound Class | Key Structural Feature | Relative Bioactivity (Example) | Reference(s) |
| Gingerols | β-hydroxy ketone | - | phytojournal.com |
| Shogaols | α,β-unsaturated ketone | More potent antioxidant and anti-inflammatory activity than gingerols | researchgate.netmdpi.com |
| Gingerdiols | Dihydroxy side chain | - | phytojournal.com |
| Acetylated Gingerdiols | Acetoxy groups on side chain | Can enhance specific activities (e.g., phytotoxicity) | mdpi.com |
Future Research Directions and Translational Perspectives
Development of Robust Analytical Standards and Reference Materials for Comprehensive Profiling
A significant hurdle in the study of specific phytochemicals like smolecule.com-Gingerdiol 3,5-diacetate is the lack of well-characterized analytical standards and reference materials. The chemical standardization of ginger-containing products is crucial for quality control and for ensuring the validity of clinical and preclinical research. nih.gov While methods for analyzing major ginger constituents like gingerols and shogaols are established, specific protocols for their derivatives are less common. nih.govrjptonline.org
Future efforts must focus on the synthesis and purification of smolecule.com-Gingerdiol 3,5-diacetate to establish a certified reference material. This will enable accurate quantification and identification in complex matrices. Advanced analytical techniques are essential for this purpose. High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (HPLC-DAD) or Mass Spectrometry (LC-MS), is a powerful tool for separating and identifying gingerol-related compounds. nih.govrjptonline.org Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, although thermal degradation of related compounds can be a concern. nih.gov The development of validated analytical methods, including details on columns, mobile phases, and detection parameters, is a prerequisite for all further research. nih.govrjptonline.org
Table 1: Analytical Techniques for the Analysis of Ginger-Related Compounds
| Analytical Method | Description | Application in Ginger Analysis |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | A highly common and versatile method providing good separation, sensitivity, and specificity. eurofins.in | Used for the quantitative analysis of gingerols and shogaols. rjptonline.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry for structural elucidation. | Employed for the characterization and quantitative analysis of a wide range of ginger constituents, including derivatives. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile compounds, may require chemical derivatization for non-volatile molecules. eurofins.in | Used for characterizing ginger constituents, though liquid-phase separation is often preferred to avoid thermal degradation. nih.gov |
| Spectrophotometry | A simpler and faster method, but generally less specific and sensitive than chromatography-based techniques. eurofins.in | Suitable for routine quality control of total gingerol content. eurofins.in |
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding
To understand the biological role of smolecule.com-Gingerdiol 3,5-diacetate, an integrated multi-omics approach is necessary. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the compound's interactions within a biological system.
Metabolomics studies have already begun to identify smolecule.com-Gingerdiol 3,5-diacetate in various contexts, such as in fermented products and biological fluids, confirming its presence as a metabolite. mdpi.commdpi.com For instance, one study identified the compound in the rumen fluid of beef cattle and found correlations with specific bacterial populations like Prevotella. mdpi.com Another study used a metabolomics approach to characterize the chemical changes in ginger during processing, identifying related diacetate compounds. These findings provide a starting point. Future research should use transcriptomics and proteomics to investigate how smolecule.com-Gingerdiol 3,5-diacetate influences gene expression and protein activity, revealing the molecular pathways it modulates.
Development of Advanced In Vitro Models for Predictive Research (e.g., Organoids, 3D Cultures)
Traditional two-dimensional (2D) cell cultures have limitations as they often fail to replicate the complex microenvironment of living tissues. frontiersin.org Advanced in vitro models, such as spheroids and organoids, offer a more physiologically relevant platform for predictive research. nih.gov These three-dimensional (3D) cultures can be derived from patient tissues, providing a personalized model for studying disease and drug responses. nih.gov
The application of organoid and 3D culture technology to study the effects of smolecule.com-Gingerdiol 3,5-diacetate is a promising future direction. frontiersin.orgnih.gov For example, liver organoids could be used to investigate the compound's metabolism and effects on liver cells, while tumor organoids could screen for potential anticancer activity. nih.gov These models allow for high-throughput screening in a more human-relevant context than traditional methods, accelerating the preclinical evaluation of the compound. nih.gov
Strategies for Targeted Delivery and Formulation Design ofsmolecule.com-Gingerdiol 3,5-Diacetate
A key challenge for many phytochemicals, including the parent compounds of gingerols, is their low bioavailability, which can limit their therapeutic potential. frontiersin.org The development of advanced drug delivery systems is therefore a critical area of research.
Future studies should focus on creating novel formulations of smolecule.com-Gingerdiol 3,5-diacetate to enhance its solubility, stability, and absorption. Strategies could include encapsulation in nanoparticles, liposomes, or nanoemulsions. These technologies can protect the compound from degradation, control its release, and potentially target it to specific tissues or cells, thereby increasing its efficacy and minimizing potential off-target effects. Given the compound's ester structure, formulation design will be crucial to prevent premature hydrolysis and ensure it reaches its intended site of action.
Biotechnological and Synthetic Biology Approaches for Enhanced Production and Derivatization
The concentration of smolecule.com-Gingerdiol 3,5-diacetate in ginger rhizomes can be variable and relatively low, making extraction an inefficient source for large-scale production. mdpi.com Biotechnological and synthetic biology approaches offer a sustainable and scalable alternative.
Plant tissue culture, specifically in vitro cultivation of ginger shoots, has been explored for the production of thegoodscentscompany.com-gingerol. researchgate.net Similar techniques could be optimized for smolecule.com-Gingerdiol 3,5-diacetate. Furthermore, understanding the biosynthetic pathway of gingerols and their derivatives is key. mdpi.com By identifying and engineering the specific enzymes responsible for the acetylation of gingerdiols, it may be possible to use microbial fermentation (e.g., in E. coli or yeast) to produce the compound from simple precursors. This approach not only allows for enhanced production but also opens the door for creating novel derivatives with potentially improved properties through targeted enzymatic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
